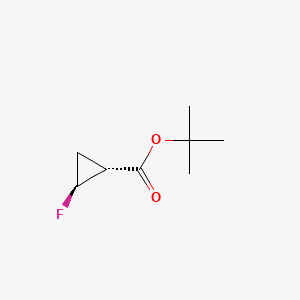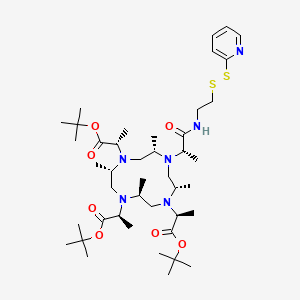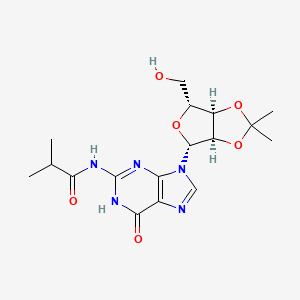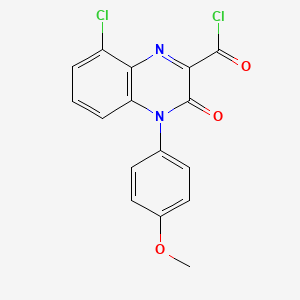
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a chemical compound used primarily as an intermediate in the synthesis of Fenquinotrione, a herbicide commonly used in soybean and cotton cultures . Fenquinotrione is known for its effectiveness in controlling ALS-resistant broad-leaf weeds in paddy fields .
Métodos De Preparación
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The synthetic route typically involves the preparation of cyclohexane-1,3-dione derivatives, which are then further processed to obtain the desired compound .
Análisis De Reacciones Químicas
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . By inhibiting this enzyme, the compound disrupts the metabolic pathways in plants, leading to their eventual death.
Comparación Con Compuestos Similares
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:
Sulcotrione: Another herbicide that inhibits HPPD but has a different chemical structure.
Mesotrione: Similar in function but differs in its molecular composition.
Tembotrione: Also inhibits HPPD but has unique structural features.
These compounds share a common mode of action but differ in their chemical structures and specific applications.
Propiedades
Fórmula molecular |
C16H10Cl2N2O3 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3 |
Clave InChI |
DVEVEDDQYJEOJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

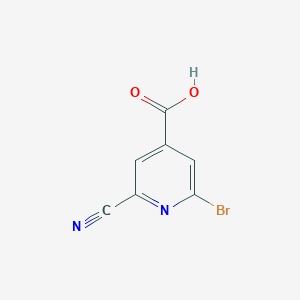
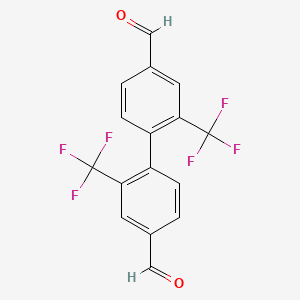
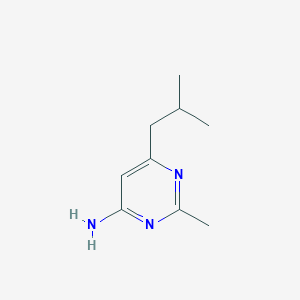
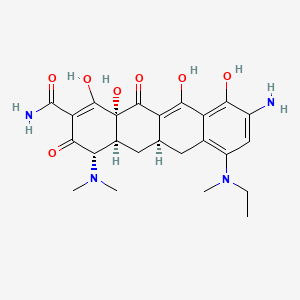
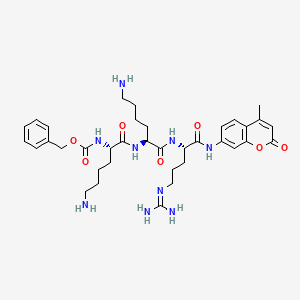
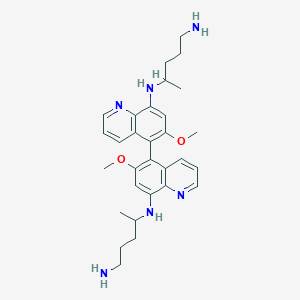
![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
